molecular formula C23H24N4O4 B2965739 N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251635-06-9

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No. B2965739
CAS RN: 1251635-06-9
M. Wt: 420.469
InChI Key: MUQLLHQAQQNHMJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, also known as E-3810, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer drug.

Mechanism Of Action

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1). These receptors are involved in angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. By inhibiting these receptors, N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to decrease the phosphorylation of VEGFR2 and FGFR1 in cancer cells, leading to inhibition of downstream signaling pathways. This results in decreased cell proliferation and increased apoptosis. N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has also been found to decrease tumor growth and angiogenesis in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is its specificity for VEGFR2 and FGFR1, which reduces off-target effects. However, its potency may also limit its use in certain experiments, as high concentrations may be required to achieve significant effects. Additionally, the solubility of N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide may be a limitation in some assays, as it is only moderately soluble in water.

Future Directions

Future research on N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide could focus on its potential use in combination with other anticancer drugs, as well as its efficacy in different cancer types. The development of more potent and soluble analogs of N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide could also improve its therapeutic potential. Further studies on the mechanism of action of N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide could provide insights into the signaling pathways involved in cancer growth and angiogenesis.

Synthesis Methods

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2,3-dichloropyrazine, followed by the reaction with morpholine and subsequent coupling with 4-aminobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been extensively studied in preclinical models for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer. N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has also been found to induce apoptosis and inhibit angiogenesis, which are important mechanisms in cancer treatment.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-2-30-19-9-5-18(6-10-19)26-22(28)17-3-7-20(8-4-17)31-23-21(24-11-12-25-23)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQLLHQAQQNHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

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